3-(4-Acetylamino-benzenesulfonyl)-propionic acid
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Overview
Description
3-(4-Acetylamino-benzenesulfonyl)-propionic acid is an organic compound with a complex structure that includes an acetylamino group, a benzenesulfonyl group, and a propionic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as polysubstituted benzenes, are known to interact with various biological targets . The specific targets and their roles would depend on the exact structure and functional groups of the compound.
Mode of Action
Based on its structural similarity to other benzenesulfonyl compounds, it may interact with its targets through electrophilic aromatic substitution . This involves the compound acting as an electrophile, attacking an electron-rich aromatic ring on the target molecule, leading to a substitution reaction .
Biochemical Pathways
Benzenesulfonyl compounds are often involved in various biochemical reactions, including those in the synthesis of other complex organic compounds . The downstream effects would depend on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylamino-benzenesulfonyl)-propionic acid typically involves multiple steps. One common method starts with the acetylation of 4-aminobenzenesulfonyl chloride to form 4-acetylamino-benzenesulfonyl chloride. This intermediate is then reacted with propionic acid under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylamino-benzenesulfonyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-(4-Acetylamino-benzenesulfonyl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylamino)benzenesulfonyl fluoride
- Sulfanilamide
- Benzenesulfonyl fluoride
Uniqueness
3-(4-Acetylamino-benzenesulfonyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(4-acetamidophenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8(13)12-9-2-4-10(5-3-9)18(16,17)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZRFPJQOHWDNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389051 |
Source
|
Record name | 3-(4-Acetylamino-benzenesulfonyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300670-60-4 |
Source
|
Record name | 3-[[4-(Acetylamino)phenyl]sulfonyl]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300670-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Acetylamino-benzenesulfonyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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